![molecular formula C9H11ClN4OS B13379103 2-{2-[(4-chlorophenyl)sulfanyl]ethylidene}-N'-hydroxyhydrazinecarboximidamide](/img/structure/B13379103.png)
2-{2-[(4-chlorophenyl)sulfanyl]ethylidene}-N'-hydroxyhydrazinecarboximidamide
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Overview
Description
2-{2-[(4-chlorophenyl)sulfanyl]ethylidene}-N’-hydroxyhydrazinecarboximidamide is a complex organic compound with the molecular formula C9H11ClN4OS. It is known for its unique chemical structure, which includes a chlorophenyl group, a sulfanyl group, and a hydroxyhydrazinecarboximidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-chlorophenyl)sulfanyl]ethylidene}-N’-hydroxyhydrazinecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzenethiol with an appropriate aldehyde to form the corresponding thioether. This intermediate is then reacted with hydrazine derivatives under controlled conditions to yield the final product .
Industrial Production Methods
the general principles of organic synthesis, such as maintaining reaction purity, optimizing yields, and ensuring safety, would apply to its large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-chlorophenyl)sulfanyl]ethylidene}-N’-hydroxyhydrazinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce corresponding amines .
Scientific Research Applications
2-{2-[(4-chlorophenyl)sulfanyl]ethylidene}-N’-hydroxyhydrazinecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{2-[(4-chlorophenyl)sulfanyl]ethylidene}-N’-hydroxyhydrazinecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-chlorophenyl)oxy]ethylidene}-N’-hydroxyhydrazinecarboximidamide
- 2-{2-[(4-bromophenyl)sulfanyl]ethylidene}-N’-hydroxyhydrazinecarboximidamide
- 2-{2-[(4-methylphenyl)sulfanyl]ethylidene}-N’-hydroxyhydrazinecarboximidamide
Uniqueness
2-{2-[(4-chlorophenyl)sulfanyl]ethylidene}-N’-hydroxyhydrazinecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11ClN4OS |
---|---|
Molecular Weight |
258.73 g/mol |
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)sulfanylethylideneamino]-1-hydroxyguanidine |
InChI |
InChI=1S/C9H11ClN4OS/c10-7-1-3-8(4-2-7)16-6-5-12-13-9(11)14-15/h1-5,15H,6H2,(H3,11,13,14)/b12-5+ |
InChI Key |
AYBURSHUVDWUMV-LFYBBSHMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1SC/C=N/N=C(/N)\NO)Cl |
Canonical SMILES |
C1=CC(=CC=C1SCC=NN=C(N)NO)Cl |
Origin of Product |
United States |
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